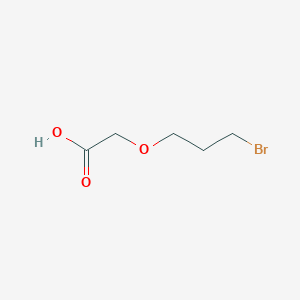

2-(3-Bromopropoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopropoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c6-2-1-3-9-4-5(7)8/h1-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCDZXLPIOVWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 3 Bromopropoxy Acetic Acid and Its Precursors

Strategies for Carbon-Oxygen Bond Formation: Ether Linkage Synthesis

The creation of the ether bond (C-O-C) is a critical step in the synthesis of 2-(3-bromopropoxy)acetic acid. The Williamson ether synthesis is the most common and direct approach, though other methods can be employed.

The Williamson ether synthesis is a widely used, robust method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound or its ester precursors, there are two primary disconnection strategies.

Strategy A involves the reaction of a haloacetate with 3-bromo-1-propanol (B121458). In this approach, the alcohol is first deprotonated by a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an α-haloacetic acid derivative, like ethyl bromoacetate (B1195939) or chloroacetic acid. For instance, a laboratory-scale preparation can involve the condensation of 3-bromopropanol with ethyl bromoacetate in a solvent like tetrahydrofuran (B95107) (THF) using a base such as potassium carbonate. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

Strategy B involves reacting an activated hydroxyacetate with a 1,3-dihalopropane. For example, the sodium salt of a hydroxyacetate can be reacted with 1,3-dibromopropane (B121459). In this case, careful control of stoichiometry is crucial to favor mono-alkylation and minimize the formation of diether byproducts.

A common industrial approach may involve the direct reaction of 3-bromo-1-propanol with chloroacetic acid under basic conditions (e.g., using sodium hydroxide). wikipedia.org The choice of solvent and base is critical for optimizing yield and minimizing side reactions.

Table 1: Comparison of Williamson Ether Synthesis Routes for this compound Precursors

| Route | Nucleophile | Electrophile | Base/Solvent | Typical Product |

| Strategy A | 3-Bromo-1-propanol | Ethyl Bromoacetate | K₂CO₃ / Acetone (B3395972) or THF | Ethyl 2-(3-bromopropoxy)acetate |

| Strategy B | Sodium Chloroacetate | 3-Bromo-1-propanol | NaOH / Water | This compound |

This table presents generalized reaction components for the synthesis of this compound precursors via the Williamson ether synthesis.

While the Williamson synthesis is prevalent, other etherification methods exist. For substrates that may be sensitive to the basic conditions of the Williamson synthesis, alternative protocols can be considered. The Mitsunobu reaction, for instance, allows for the formation of an ether from an alcohol and a pronucleophile (in this case, a hydroxyacetic acid derivative) under milder, neutral conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate. However, this method is more common in complex, multi-step syntheses where chemoselectivity is paramount. nih.gov

Williamson Ether Synthesis Approaches

Carboxylic Acid Moiety Introduction and Functionalization

The carboxylic acid group of this compound is a key functional handle, allowing for further derivatization, most commonly through esterification. The direct conversion of a carboxylic acid to an ester often requires activation because the hydroxyl group is a poor leaving group. libretexts.org

Esters are frequently synthesized from carboxylic acids and alcohols. chemguide.co.uk This transformation can be catalyzed by acid (Fischer esterification) or proceed through a more reactive intermediate like an acyl chloride or use coupling agents. libretexts.orgchemguide.co.ukcommonorganicchemistry.com

For acid-sensitive substrates or when mild conditions are required, carbodiimide (B86325) coupling agents are highly effective for ester formation. rsc.org The Steglich esterification, which utilizes a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a benchmark method. organic-chemistry.orgorganic-chemistry.org

The mechanism involves the activation of the carboxylic acid (this compound) by DCC to form a highly reactive O-acylisourea intermediate. nih.govorganic-chemistry.org This intermediate is susceptible to side reactions, such as rearrangement to a stable N-acylurea. organic-chemistry.org DMAP, being a superior nucleophile to the alcohol, intercepts the O-acylisourea to form an N-acylpyridinium species. organic-chemistry.orgd-nb.info This new intermediate is a highly active acyl transfer agent that does not undergo side reactions and reacts readily with the alcohol to form the desired ester, regenerating the DMAP catalyst. nih.govd-nb.info The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. organic-chemistry.org This method is particularly valuable for synthesizing esters from sterically hindered alcohols. organic-chemistry.org

Table 2: Key Reagents in Steglich Esterification

| Reagent | Name | Function |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carboxylic acid activating agent |

| DMAP | 4-Dimethylaminopyridine | Acyl-transfer catalyst |

| Alcohol | R'-OH | Nucleophile |

This table outlines the roles of the principal reagents involved in the DCC/DMAP-mediated Steglich esterification process.

A highly reliable, two-step method for esterification involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. commonorganicchemistry.comsavemyexams.com Carboxylic acids can be converted to acyl chlorides using reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅). libretexts.orgsavemyexams.comchemistrystudent.com This reaction proceeds via a nucleophilic acyl substitution pathway. libretexts.org

Once formed, the acyl chloride is a potent electrophile. It reacts vigorously with alcohols, even at room temperature, in an addition-elimination reaction to produce the corresponding ester. chemguide.co.ukchemistrystudent.com A weak base, such as pyridine, is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is generated, driving the reaction to completion. pressbooks.pub This method is advantageous because acyl chlorides are more reactive than their parent carboxylic acids, often leading to higher yields and faster reaction rates. savemyexams.com The high reactivity, however, necessitates that the reactions be carried out under anhydrous conditions, as acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water. chemistrystudent.com

Carbodiimide-Mediated Esterification (e.g., DCC/DMAP)

Carboxymethylamino Group Introduction in Related Scaffolds

The introduction of a carboxymethylamino group, or its protected ester forms, is a crucial transformation in the synthesis of various complex molecules and pharmacologically relevant scaffolds. smolecule.com This functional group can be incorporated through several methodologies, most commonly involving the alkylation of an amino group with a haloacetic acid derivative or the substitution of a halide with an iminodiacetate (B1231623) reagent.

A typical approach involves the reaction of a primary or secondary amine with chloroacetic acid or bromoacetic acid under basic conditions. evitachem.com For instance, the synthesis of 2-((Carboxymethyl)amino)-5-chloro-benzoic acid is achieved by reacting 5-chloroanthranilic acid with chloroacetic acid in the presence of a base like sodium hydroxide (B78521). evitachem.com

In more complex syntheses, particularly those involving sensitive functional groups, a protected form of the carboxymethylamino group is often used. A highly effective method is the substitution of an alkyl or arylalkyl halide with an ester of iminodiacetic acid, such as diisopropyl iminodiacetate. mdpi.comresearchgate.net This reaction is typically performed in the presence of a base. Following the substitution, the ester groups are hydrolyzed to yield the final carboxymethylamino-containing product. mdpi.comresearchgate.net Research has shown that intermediate bromine-containing 2,5-dialkyl-1,3,4-oxadiazoles can be effectively substituted with diisopropyl iminodiacetate, followed by hydrolysis in an aqueous methanol (B129727) solution to give the desired products. researchgate.net However, attempts to directly substitute a bromomethylphenyl derivative with iminodiacetic acid itself, even with microwave assistance, were unsuccessful, highlighting the superior reactivity of the diisopropyl ester derivative in this context. mdpi.com

The synthesis of the diisopropyl iminodiacetate reagent is itself a straightforward procedure, carried out by heating iminodiacetic acid with isopropanol (B130326) in the presence of an acid catalyst like concentrated sulfuric acid. mdpi.com

| Method | Starting Materials | Reagents | Key Conditions | Reference |

|---|---|---|---|---|

| Direct Alkylation | 5-Chloroanthranilic acid | Chloroacetic acid, NaOH | Aqueous or ethanol (B145695) solvent, elevated temperature | evitachem.com |

| Substitution with Iminodiacetate Ester | Bromine-containing 1,3,4-oxadiazoles | Diisopropyl iminodiacetate | Base-mediated substitution, followed by hydrolysis (e.g., NaOH in MeOH/H₂O) | mdpi.comresearchgate.net |

| Reagent Synthesis | Iminodiacetic acid | Isopropanol, H₂SO₄ (conc.) | Reflux for 12 hours | mdpi.com |

Bromination Techniques and Halogen Atom Incorporation

The incorporation of bromine is a fundamental step in organic synthesis, providing a versatile functional group for subsequent transformations such as nucleophilic substitutions and cross-coupling reactions.

The 3-bromopropyl ether moiety, a key component of the target molecule, can be synthesized through several established routes. A common and direct method is the Williamson ether synthesis, which involves the alkylation of an alcohol or phenol (B47542) with a suitable three-carbon bifunctional reagent.

One prevalent strategy employs 1,3-dibromopropane as the alkylating agent. For example, in the synthesis of 2-(3-bromo-propyloxy)benzaldehyde, salicylaldehyde (B1680747) is reacted with an excess of 1,3-dibromopropane in the presence of a base such as potassium carbonate in acetonitrile (B52724) under reflux. arkat-usa.org A similar approach is used for the synthesis of 1-(3-Bromopropyl)-3-methylbenzene, where 1,3-dibromopropane acts as the alkylating agent in a polar aprotic solvent like DMF. Another variation involves the reaction of vanillin (B372448) with 1-bromo-3-chloropropane (B140262), where the more reactive bromine end of the alkylating agent forms the ether linkage. mdpi.com

Alternatively, one can start with 3-bromo-1-propanol and perform an etherification or esterification at the hydroxyl group. The synthesis of 3-Bromopropyl methanesulfonate, for example, is achieved by reacting 3-bromo-1-propanol with methanesulfonyl chloride in the presence of triethylamine. prepchem.com Benzyl 3-bromopropyl ether is another common intermediate, which can be used in various synthetic applications. sigmaaldrich.comfishersci.ca

The synthesis of related structures, such as [6-acetyl-3-(3-bromopropoxy)-2-propylphenoxy]acetic acid methyl ester, involves the reaction of a substituted phenol with methyl bromoacetate, demonstrating the versatility of these building blocks. prepchem.com

| Substrate | Reagent | Base/Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | 1,3-Dibromopropane | K₂CO₃ | Acetonitrile | 3-Bromopropyl aryl ether | arkat-usa.org |

| Vanillin | 1-Bromo-3-chloropropane | K₂CO₃ | DMF | 3-Chloropropyl aryl ether | mdpi.com |

| 3-Bromo-1-propanol | Methanesulfonyl chloride | Triethylamine | Ether | 3-Bromopropyl sulfonate ester | prepchem.com |

| 1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone (B1305591) | Methyl bromoacetate | K₂CO₃ | Acetone | (Phenoxy)acetic acid ester | prepchem.com |

While this compound is an achiral molecule, the principles of stereoselective bromination are fundamental in modern organic synthesis for creating chiral molecules containing halogen atoms. nih.gov Stereoselective bromination is most prominently observed in the addition of bromine (Br₂) to alkenes.

The reaction of alkenes with Br₂ typically proceeds via an anti-addition mechanism. masterorganicchemistry.com This is explained by the formation of a cyclic bromonium ion intermediate. The initial electrophilic attack of the bromine molecule on the alkene π-bond forms this three-membered ring. The second bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite to the ring (backside attack), leading to the exclusive formation of the anti-addition product. masterorganicchemistry.comchemrxiv.org For example, the bromination of cyclohexene (B86901) yields trans-1,2-dibromocyclohexane, with no formation of the cis-isomer. masterorganicchemistry.com This stereospecificity is a powerful tool in synthesis; the bromination of cis-but-2-ene gives a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, while the bromination of trans-but-2-ene yields the achiral meso compound, (2S, 3R)-2,3-dibromobutane. masterorganicchemistry.com

Catalytic enantioselective halogenation of alkenes represents a more advanced challenge, requiring control over both the facial selectivity of the initial halonium ion formation and the regioselectivity of the subsequent halide attack. nih.gov

Strategies for 3-Bromopropyl Chain Synthesis

Advanced Synthetic Methodologies

Modern organic synthesis increasingly relies on advanced technologies to improve reaction efficiency, reduce waste, and shorten reaction times. Microwave-assisted synthesis and green chemistry approaches are at the forefront of these developments.

Microwave-Assisted Organic Synthesis (MAOS) has become a common technique, noted for its ability to drastically reduce reaction times from hours to minutes and often provide cleaner reaction profiles. acs.orgscholarsresearchlibrary.com The technology relies on the selective absorption of microwave energy by polar molecules, leading to rapid internal heating. scholarsresearchlibrary.com

MAOS has been successfully applied to a wide range of reactions relevant to the synthesis of this compound and its precursors. For example, microwave irradiation has been shown to be highly effective for the synthesis of ethers. The Williamson ether synthesis, when performed under microwave conditions, can be completed in minutes with excellent yields. Fischer esterification, a fundamental reaction for producing esters from carboxylic acids and alcohols, can be completed in as little as 3 minutes at 120 °C using a microwave reactor, a significant improvement over the conventional hour-long reflux. acs.org

Furthermore, microwave heating can enhance the efficiency of coupling reactions and decarboxylations. acs.orgorganic-chemistry.org The oxidative coupling of carboxylic acids with cyclic ethers has been achieved in minutes under microwave irradiation, compared to much longer times with conventional heating. acs.org Similarly, a copper-catalyzed protodecarboxylation of aromatic carboxylic acids that takes hours conventionally can be completed in 5-15 minutes under microwave conditions at 190°C. organic-chemistry.org Studies have also demonstrated that using microwave heating can significantly reduce the time required for cyclization reactions, such as the formation of 1,3,4-oxadiazoles, without compromising the yield. mdpi.com

| Reaction Type | Method | Reaction Time | Key Benefit | Reference |

|---|---|---|---|---|

| Fischer Esterification | Microwave (120 °C) | 3 min | vs. ~1 hour conventional reflux | acs.org |

| Cu-Catalyzed Decarboxylation | Microwave (190 °C) | 5-15 min | vs. up to 24 hours conventional heating | organic-chemistry.org |

| Oxidative Coupling (Carboxylic Acid + Ether) | Microwave | Minutes | Drastically shortened reaction times | acs.org |

| 1,3,4-Oxadiazole Cyclization | Microwave | 1-2.5 hours | Significant time reduction with comparable yields | mdpi.com |

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org The use of ionic liquids (ILs) as alternative solvents and catalysts is a prominent strategy within this framework. acs.orgresearchgate.net Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and tunable solvation properties, making them attractive replacements for volatile organic compounds (VOCs). researchgate.net

Ionic liquids have proven particularly effective in halogenation reactions. nih.gov Brønsted-acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)imidazolium triflate [BMIM(SO₃H)][OTf], can function as both the solvent and catalyst for the bromination of activated organic compounds using N-bromosuccinimide (NBS). nih.gov These reactions proceed under mild conditions with short reaction times, and the ionic liquid can be recovered and reused multiple times without a significant loss of efficiency. nih.gov

Another green approach involves using an ionic liquid prepared from melted FeCl₃ hexahydrate to facilitate the bromination of methoxy (B1213986) arenes using sodium bromide, avoiding the need for strong oxidants or toxic reagents. bohrium.com The ionic liquid medium enables the in-situ generation of an electrophilic brominating species, leading to good yields and high regioselectivity under environmentally friendly conditions. bohrium.com The application of ionic liquids aligns with the core principles of green chemistry by enhancing reaction efficiency and simplifying catalyst/solvent recycling, thereby minimizing waste. acs.orgdcu.ie

Reaction Chemistry and Mechanistic Investigations of 2 3 Bromopropoxy Acetic Acid Derivatives

Nucleophilic Substitution Reactions (SN1/SN2 Pathways)

Nucleophilic substitution reactions are fundamental to the reactivity of 2-(3-bromopropoxy)acetic acid derivatives. These reactions involve the replacement of the bromine atom by a nucleophile and can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the structure of the substrate.

Halogen as a Leaving Group in Substitution Reactions

The bromine atom in this compound derivatives is an effective leaving group due to its ability to stabilize the negative charge that develops as the C-Br bond breaks. The strength of the leaving group is a critical factor in both S(_N)1 and S(_N)2 reactions. In an S(_N)1 reaction, the rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation. libretexts.orgmasterorganicchemistry.com A better leaving group will depart more readily, thus increasing the reaction rate. In an S(_N)2 reaction, the nucleophile attacks the carbon atom at the same time as the leaving group departs. organic-chemistry.org A good leaving group is essential to facilitate this concerted process. The reactivity of alkyl halides in substitution reactions generally follows the trend I > Br > Cl > F, making bromo-compounds like this compound derivatives versatile substrates in organic synthesis.

The choice between an S(_N)1 and S(_N)2 pathway is influenced by several factors, including the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the temperature. Primary alkyl halides, such as the propoxy chain in this compound, strongly favor the S(_N)2 mechanism because the formation of a primary carbocation is energetically unfavorable. organic-chemistry.org S(_N)1 reactions are more common for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. libretexts.orgmasterorganicchemistry.com

Reactivity with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur Nucleophiles)

Derivatives of this compound readily react with a wide range of nucleophiles, allowing for the introduction of various functional groups. The nature of the nucleophile plays a significant role in the reaction outcome.

Oxygen Nucleophiles: Hydroxide (B78521) ions, alkoxides, and carboxylates are common oxygen nucleophiles. For instance, the reaction of 2-(3-bromopropyl)naphthalene (B3016723) with water in an ionic liquid has been shown to produce 2-(3-hydroxypropyl)naphthalene in high yield, demonstrating the enhanced nucleophilicity of water under these conditions. organic-chemistry.orgresearchgate.net Similarly, acetic acid can act as a nucleophile. organic-chemistry.orgresearchgate.net

Nitrogen Nucleophiles: Amines, azides, and amides are effective nitrogen nucleophiles. For example, 1-(3-bromopropyl)pyrimidine-2,4(1H,3H)-dione undergoes amination with various amines, such as ammonia (B1221849) and benzylamine, leading to the synthesis of substituted pyrimido[1,6-a]pyrimidine-6,8(7H)-diones after intramolecular cyclization. rsc.org The reaction of 2-(3-bromopropyl)methylenecyclopropane with sodium azide (B81097) yields the corresponding azido-derivative.

Sulfur Nucleophiles: Thiolates and thiourea (B124793) are examples of sulfur nucleophiles that can displace the bromine atom. These reactions are important for the synthesis of sulfur-containing heterocyclic compounds. For instance, the reaction of 3-mercaptopropionic acid with various imines can lead to the formation of 1,3-thiazinan-4-one derivatives. nih.gov

The table below summarizes the reaction of a related compound, 2-(3-bromopropyl)-2-methyl-1,3-dioxane, with various nucleophiles.

| Nucleophile | Product | Yield (%) | Conditions |

| Sodium azide | 2-(3-Azidopropyl)-2-methyl-1,3-dioxane | ~75 | DMF, 80°C, 12h |

| Potassium thiolate | 2-(3-Mercaptopropyl)-2-methyl-1,3-dioxane | ~68 | THF, RT, 6h |

Stereochemical Outcomes of Nucleophilic Attack

The stereochemistry of a nucleophilic substitution reaction is a direct consequence of its mechanism.

S(_N)2 Reactions: These reactions proceed with an inversion of configuration at the stereocenter. organic-chemistry.org The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack), leading to a predictable stereochemical outcome. organic-chemistry.org

S(_N)1 Reactions: These reactions involve the formation of a planar carbocation intermediate. libretexts.orgorganic-chemistry.org The nucleophile can then attack this intermediate from either face, which typically leads to a racemic or nearly racemic mixture of enantiomers. libretexts.orgorganic-chemistry.org However, complete racemization is not always observed, and a slight excess of the inversion product can be formed due to the formation of ion pairs where the departing leaving group temporarily shields one face of the carbocation. libretexts.org

For primary alkyl halides like the derivatives of this compound, where the S(_N)2 pathway is dominant, the substitution reaction is expected to proceed with a clear inversion of stereochemistry if a chiral center is present.

Elimination Reactions

In addition to substitution, this compound derivatives can also undergo elimination reactions, particularly in the presence of a strong base. These reactions result in the formation of an alkene.

β-Elimination Pathways and Alkene Formation

The most common type of elimination reaction for alkyl halides is β-elimination. In this process, a base removes a proton from a carbon atom adjacent (the β-carbon) to the carbon bearing the halogen (the α-carbon). Simultaneously, the C-Br bond breaks, and a double bond is formed between the α and β carbons. libretexts.org For a derivative of this compound, this would lead to the formation of a compound containing an allyl ether moiety.

The mechanism of β-elimination can be either E1 (unimolecular) or E2 (bimolecular). The E2 mechanism is a concerted process where the base removes the proton at the same time as the leaving group departs. libretexts.org The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, which then loses a proton to form the alkene. For primary alkyl halides, the E2 pathway is generally favored over the E1 pathway.

Influence of Basic Conditions on Elimination Processes

The strength and concentration of the base are critical factors that influence the competition between substitution and elimination reactions. Strong, bulky bases favor elimination, as they can more easily abstract a proton from the sterically accessible β-carbon than perform a backside attack on the α-carbon required for S(_N)2 substitution. masterorganicchemistry.com For example, potassium tert-butoxide (KOtBu) is a strong, sterically hindered base that is often used to promote E2 reactions. In contrast, weaker bases that are also good nucleophiles, such as iodide or cyanide, tend to favor substitution. masterorganicchemistry.com

For secondary alkyl halides, the use of a strong base often leads to a mixture of S(_N)2 and E2 products, with the E2 product typically being major. masterorganicchemistry.com While this compound derivatives are primary halides, strong basic conditions can still promote the E2 pathway, especially at higher temperatures.

The table below shows an example of an elimination reaction of a related compound.

| Reagent | Product | Conditions |

| KOtBu (strong base) | 2-Methyl-1,3-dioxane with a terminal alkene side chain | Toluene (B28343), 110°C, 4h |

Alkylation Reactions in Complex Molecule Construction

The presence of the 3-bromopropyl moiety makes this compound and its derivatives valuable alkylating agents in the assembly of complex molecular architectures.

Enantioselective α-Alkylation of Ketones with Alkyl Halides

The enantioselective α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While the direct asymmetric alkylation of ketones remains a challenge, significant progress has been made using various catalytic systems. nih.gov Organocatalysis and transition-metal catalysis have emerged as powerful tools for this transformation, though a general method is still elusive. nih.gov

Chiral auxiliaries have been successfully employed to achieve asymmetric alkylation. For instance, pseudoephedrine amides can be alkylated with high diastereoselectivity. harvard.eduopen.ac.uk The use of chiral catalysts, such as those based on copper(I)-complexes, has enabled the asymmetric α-alkylation of carboxylic acid derivatives. researchgate.net Furthermore, photoredox catalysis combined with organocatalysis has been applied to the enantioselective direct α-alkylation of cyclic ketones. rsc.org

Although direct examples involving this compound are not prevalent in the reviewed literature, the principles of enantioselective α-alkylation using alkyl halides are well-established and could be applied to this substrate. The bromopropyl group can serve as the electrophile in reactions with ketone enolates generated under chiral catalytic conditions.

General Alkylation Strategies utilizing the Bromopropyl Moiety

The bromopropyl group is a versatile functional handle for introducing a three-carbon chain into various molecules through alkylation. This strategy is widely used in the synthesis of complex molecules and functional materials. For example, the alkylation of 2,4-dihydroxybenzaldehyde (B120756) with 1,3-dibromopropane (B121459) selectively occurs at the 4-position to yield 4-(3-bromopropoxy)-2-hydroxybenzaldehyde. academie-sciences.fr This intermediate can be further elaborated into more complex structures. academie-sciences.fr

Similarly, vanillin (B372448) can be alkylated with 1-bromo-3-chloropropane (B140262) to produce 4-(3-bromopropoxy)-3-methoxybenzaldehyde, a key intermediate for further functionalization. mdpi.com The bromopropyl group can also be introduced into heterocyclic systems. For example, N-(2-pyridyl)indoles can be alkylated at the C-2 position with alkyl halides using a nickel(II) catalyst. mdpi.com

The utility of the bromopropyl moiety extends to the synthesis of kinase inhibitors and other biologically active molecules. The introduction of this group can be achieved via nucleophilic alkylation using 1,3-dibromopropane. The reactivity of the bromopropyl group in these derivatives allows for subsequent cyclization reactions to construct complex heterocyclic frameworks.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful methods for forming new bonds and modifying molecular structures, and derivatives of this compound are amenable to such transformations.

Nickel(I)-Catalyzed Alkylations and Mechanistic Insights

Nickel-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. nih.gov These reactions are particularly useful for coupling alkyl halides with various partners. nih.gov The mechanism of nickel-catalyzed alkylation often involves a Ni(I)/Ni(III) or a Ni(II)/Ni(IV) catalytic cycle. researchgate.netrsc.orgoaes.cc

In the context of C-H alkylation, a Ni(0) complex can react with an alkyl halide to generate a catalytically active Ni(I) species. mdpi.com This Ni(I) species then reacts with another molecule of the alkyl halide to form a Ni(II) species and an alkyl radical. mdpi.com The alkyl radical can then participate in the desired bond-forming reaction. mdpi.com

For the coupling of unactivated alkyl chlorides with indoles, a Ni(I)/Ni(III) pathway is proposed, involving a single-electron transfer (SET) process. rsc.org The active catalyst is a Ni(I) species, and the rate-influencing step is the two-step single-electron oxidative addition of the alkyl chloride. rsc.org

The choice of ligand is crucial for the success of these reactions. Electron-rich ligands are often required for the activation of strong bonds. acs.orgnih.gov For instance, in the reductive Liebeskind-Srogl alkylation of heterocycles, a dppf ligand was found to be effective. acs.orgnih.gov

Copper(II)-Complex Catalysis in Oxidation Processes

Copper complexes are versatile catalysts for a wide range of oxidation reactions. nih.gov The accessible oxidation states of copper, ranging from Cu(0) to Cu(IV), allow it to participate in both one- and two-electron transfer processes. nih.gov

Copper(II) bromide itself can act as a catalyst in electrochemical applications, such as fuel cells, where it facilitates redox reactions. noahchemicals.com In organic synthesis, copper(II) complexes with various ligands have been shown to be effective catalysts for the oxidation of C-H bonds in hydrocarbons. mdpi.com For example, copper(II) complexes with BIAN ligands can catalyze the oxidation of isopropylbenzene. mdpi.com

The mechanism of copper-catalyzed oxidation reactions can be complex. In some cases, a Cu(I)/Cu(III) catalytic cycle is proposed. nih.govescholarship.orgbeilstein-journals.org For instance, in the trifluoromethylselenolation of alkyl halides, a copper(I) complex undergoes oxidative addition with the alkyl halide to form a Cu(III) intermediate. beilstein-journals.org In other cases, a Cu(I)/Cu(II) cycle involving radical intermediates is suggested. nih.gov The specific pathway often depends on the nature of the substrate, oxidant, and ligands. nih.gov

Copper-catalyzed aerobic oxidation of bromide can lead to the formation of Br2 in situ, which can then participate in electrophilic bromination reactions. acs.org Furthermore, copper-catalyzed C(sp3)–H bromination can proceed through a mechanism involving the formation of a C-centered radical, which then abstracts a bromine atom from a Cu(III) intermediate. nih.gov

Acid-Catalyzed Reactions and Cleavage Reactions

The ether linkage in this compound and its derivatives is susceptible to cleavage under acidic conditions. This reaction is a general transformation for ethers and typically proceeds via a nucleophilic substitution mechanism. libretexts.orgopenstax.org

The cleavage of ethers by strong acids like HBr or HI is a well-established reaction. libretexts.orgopenstax.orglibretexts.org The reaction mechanism can be either SN1 or SN2, depending on the structure of the ether. libretexts.orgopenstax.orgwikipedia.org For ethers with primary and secondary alkyl groups, the reaction generally follows an SN2 pathway, where the halide ion attacks the less sterically hindered carbon of the protonated ether. libretexts.orglibretexts.orgwikipedia.org

In the case of this compound, the ether contains a primary carbon attached to the propoxy group and another primary carbon in the acetic acid moiety. Therefore, acid-catalyzed cleavage with HBr would likely proceed via an SN2 mechanism. The bromide ion could attack either of the α-carbons to the ether oxygen.

The first step in the acidic cleavage of an ether is the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, a nucleophile, such as a bromide or iodide ion, attacks one of the adjacent carbon atoms, displacing the alcohol and forming an alkyl halide. masterorganicchemistry.com If an excess of the hydrohalic acid is used, the alcohol formed can be further converted to the corresponding alkyl halide. libretexts.org

Ether Cleavage Mechanisms

The cleavage of the ether bond in derivatives of this compound is a key reaction, often facilitated by strong acids. wikipedia.orglongdom.orgchemistrysteps.com The specific mechanism, either S\textsubscript{N}1 or S\textsubscript{N}2, is dictated by the structure of the ether and the stability of potential carbocation intermediates. wikipedia.orgmasterorganicchemistry.com

In the case of derivatives where the carbon atom adjacent to the ether oxygen is primary, such as in the propoxy chain of this compound, the cleavage typically proceeds through an S\textsubscript{N}2 mechanism. wikipedia.orglongdom.org This pathway involves the protonation of the ether oxygen by a strong acid, followed by a nucleophilic attack of the conjugate base (e.g., bromide or iodide) on the less sterically hindered carbon atom. wikipedia.orglongdom.org

Conversely, if the ether were bonded to a tertiary carbon, the S\textsubscript{N}1 pathway would be favored due to the formation of a stable tertiary carbocation. wikipedia.orgchemistrysteps.com The cleavage of ethers is a fundamental reaction in organic chemistry, and the choice of reagents and conditions can direct the reaction towards the desired products. longdom.orgnumberanalytics.com

A general representation of acid-catalyzed ether cleavage is shown below:

Table 1: General Mechanisms of Acid-Catalyzed Ether Cleavage

| Mechanism | Substrate Requirement | Key Intermediate | Description |

| S\textsubscript{N}1 | Tertiary or other stabilized carbocation forming ethers. wikipedia.orgchemistrysteps.com | Carbocation. wikipedia.org | The ether oxygen is protonated, followed by the departure of the alcohol to form a stable carbocation, which is then attacked by a nucleophile. wikipedia.org |

| S\textsubscript{N}2 | Primary or methyl ethers. longdom.orgmasterorganicchemistry.com | Oxonium ion. wikipedia.org | A bimolecular reaction where a nucleophile attacks the protonated ether at the sterically less hindered carbon, leading to simultaneous bond breaking and bond formation. wikipedia.orglongdom.org |

Role of Protic and Lewis Acids in Reactivity

Both protic and Lewis acids play a significant role in activating the ether and bromo functionalities of this compound derivatives, thereby influencing their reactivity.

Protic Acids: Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used to cleave ethers. chemistrysteps.comnumberanalytics.com The first step in this process is the protonation of the ether oxygen, which converts the poor leaving group (alkoxide) into a good leaving group (alcohol). chemistrysteps.commasterorganicchemistry.com The subsequent nucleophilic attack by the halide anion (Br⁻ or I⁻) cleaves the C-O bond. wikipedia.orgnumberanalytics.com The reaction rate is generally faster with HI than with HBr due to the higher acidity of HI and the greater nucleophilicity of the iodide ion. wikipedia.org

Lewis Acids: Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for ether cleavage. masterorganicchemistry.com They function by coordinating to the ether oxygen, making the carbon-oxygen bond more susceptible to nucleophilic attack. Bidentate Lewis acids have been shown to catalyze reactions by coordinating to multiple sites in a molecule, thereby lowering the energy of the LUMO and facilitating reactions like the inverse-electron-demand Diels-Alder reaction. researchgate.net While not directly studying this compound, this principle of Lewis acid catalysis could be applicable to its derivatives.

The use of acids, both protic and Lewis, is fundamental to manipulating the reactivity of ether-containing compounds. masterorganicchemistry.com

Theoretical and Computational Mechanistic Studies

To gain a deeper understanding of the reaction mechanisms involving derivatives of this compound at a molecular level, theoretical and computational methods are employed. These studies provide insights into reaction pathways, transition states, and the influence of the reaction environment.

Density Functional Theory (DFT) for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecules, making it well-suited for mapping out reaction pathways. mdpi.comchinesechemsoc.org For derivatives of this compound, DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products. researchgate.netbeilstein-journals.org

For example, in studying nucleophilic substitution reactions, DFT can help elucidate whether the reaction proceeds via an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism by calculating the energies of the respective intermediates and transition states. acs.org The B3LYP functional combined with a basis set like 6-31G* is a common level of theory for such investigations. acs.org These calculations can predict the feasibility of a proposed mechanism and identify the rate-determining step. mdpi.com

Molecular Dynamics Simulations of Reaction Environments

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvents. nih.govnih.gov For reactions involving this compound derivatives, MD simulations can provide insights into how solvent molecules influence the reaction mechanism and kinetics.

For instance, MD simulations can model the solvation of reactants and transition states, which can significantly impact the energy barriers of a reaction. nih.gov In a study on lapatinib (B449) derivatives, MD simulations were used to understand the interactions between the ligand and its protein target, demonstrating the utility of this method in complex biological systems. mdpi.com Similarly, for reactions in solution, MD can reveal the role of specific solvent-solute interactions, such as hydrogen bonding, in stabilizing or destabilizing key species along the reaction coordinate. nih.govmdpi.com

Energy Barrier Calculations and Transition State Analysis

A critical aspect of understanding reaction mechanisms is the characterization of the transition state and the calculation of the energy barrier (activation energy). researchgate.net DFT calculations are frequently used to locate transition state structures, which are first-order saddle points on the potential energy surface. chinesechemsoc.orgnih.gov

By calculating the energy difference between the reactants and the transition state, the energy barrier for a reaction can be determined. researchgate.net A lower energy barrier corresponds to a faster reaction rate. nih.gov For reactions of this compound derivatives, this analysis can be used to compare the favorability of competing reaction pathways, such as substitution versus elimination. For example, DFT calculations have been used to determine that the oxidative addition in a nickel-catalyzed cross-coupling reaction is favored along the triplet pathway due to a lower energy transition state. nih.gov This type of analysis provides quantitative insights that complement experimental findings.

Table 2: Computational Methods in Mechanistic Studies

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Elucidation of reaction pathways, geometry optimization of stationary points. chinesechemsoc.orgbeilstein-journals.org | Reaction mechanisms (e.g., S\textsubscript{N}1 vs. S\textsubscript{N}2), relative energies of intermediates and transition states. mdpi.comacs.org |

| Molecular Dynamics (MD) Simulations | Study of dynamic behavior and solvent effects. nih.govnih.gov | Solvation effects on reactivity, conformational changes during reaction, ligand-receptor interactions. mdpi.com |

| Energy Barrier Calculations | Determination of reaction kinetics. researchgate.net | Activation energies, identification of rate-determining steps, comparison of competing pathways. nih.gov |

Derivatization and Analog Development for Research Applications

Ester Derivatives of 2-(3-Bromopropoxy)acetic Acid

The carboxylic acid moiety of this compound is readily converted into esters, a fundamental transformation in organic synthesis. jocpr.com This esterification allows for the modification of the compound's polarity, solubility, and biological interactions.

Phenoxyacetic acid and its derivatives are a well-known class of compounds, and the bromopropoxy backbone can be incorporated to create complex esters. A general method for synthesizing phenoxyacetic acids involves the reaction of a phenol (B47542) with monochloroacetic acid in the presence of a base like sodium hydroxide (B78521). chemicalbook.com

A specific example illustrating the synthesis of a more complex phenoxyacetic acid ester containing a bromopropoxy group is the formation of [6-acetyl-3-(3-bromopropoxy)-2-propylphenoxy]acetic acid methyl ester. prepchem.com The synthesis involves the reaction of 1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone (B1305591) with methyl bromoacetate (B1195939). prepchem.com Anhydrous potassium carbonate is used as a base, and the reaction is carried out in refluxing anhydrous acetone (B3395972). prepchem.com The resulting product, an oil, is purified using high-pressure liquid chromatography to yield the final ester with 58% efficiency. prepchem.com

Table 1: Reactants for the Synthesis of [6-acetyl-3-(3-bromopropoxy)-2-propylphenoxy]acetic acid methyl ester. prepchem.com

| Reactant | Role |

|---|---|

| 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone | Starting Material |

| Methyl bromoacetate | Esterifying Agent |

| Anhydrous potassium carbonate | Base |

The development of glycoconjugates, molecules that link carbohydrates to other chemical moieties, is a significant area of research due to their involvement in numerous biological processes. uminho.ptresearchgate.net Carboxylic acids analogous to this compound, such as 2-(3-bromopropoxy)benzoic acid, have been successfully esterified with carbohydrate derivatives. uminho.ptresearchgate.netresearchgate.netcore.ac.uk

The esterification is often achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.neteurjchem.comeurjchem.com This method has been used to synthesize a variety of esters from D-glucose derivatives, including 2,3,4-tri-O-benzyl-α-D-methylglucoside and 2,3,4,6-tetra-O-acetyl-1-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-β-D-glucopyranose. uminho.ptresearchgate.neteurjchem.comeurjchem.com The reaction of 2-(3-bromopropoxy)benzoic acid with the alcohol group on the carbohydrate derivative in the presence of DCC and DMAP leads to the formation of the corresponding ester, with yields being fair to high depending on the specific substrates and purification methods. researchgate.net

Synthesis of Phenoxyacetic Acid Esters

Schiff Base Ligands Derived from 2-[2-(3-Bromopropoxy)benzylideneamino]benzoic Acid

Schiff bases are compounds containing a carbon-nitrogen double bond and are widely used as ligands in coordination chemistry. semanticscholar.org A notable derivative in this class is the Schiff base ligand 2-[2-(3-bromopropoxy)benzylideneamino]benzoic acid. semanticscholar.orgdntb.gov.uamdpi.comresearchgate.netdntb.gov.ua This ligand is synthesized from precursors such as 2-(3-bromo-propoxy)-benzaldehyde, which is prepared by the alkylation of salicylaldehyde (B1680747) with 1,3-dibromopropane (B121459). core.ac.uk

This specific Schiff base has been used to create a new mononuclear copper(II) complex, [Cu(L2)(H2O)2]. semanticscholar.orgdntb.gov.uamdpi.comresearchgate.net In this complex, the Cu(II) ion coordinates with two of the Schiff base ligands and two water molecules. semanticscholar.orgmdpi.com Researchers have further developed this chemistry by covalently anchoring the complex onto an amino-functionalized SBA-15 mesoporous silica (B1680970) support. semanticscholar.orgmdpi.comresearchgate.net This immobilization creates an efficient and recyclable heterogeneous catalyst. mdpi.com The presence of the bromine atoms in the ligand structure provides the anchoring sites for grafting onto the functionalized silica support. semanticscholar.org

Heterocyclic Ring Incorporations

The bromopropoxy chain is a valuable building block for constructing more complex molecules that incorporate heterocyclic rings, which are core structures in many biologically active compounds and functional materials.

Benzothiazole (B30560) is a heterocyclic scaffold found in many pharmaceutically important molecules. ekb.eg The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol (B119425) with various reagents like aldehydes or carboxylic acids. ekb.egijbpas.comanalis.com.my

Precursors containing a bromopropoxy group can be used to synthesize benzothiazole derivatives with this specific side chain. For example, 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones are synthesized by reacting 6-bromo-2-benzothiazolone with alkylesters of halogenoacetic acids in acetone with triethylamine. mdpi.com This reaction introduces a side chain that is structurally related to the this compound moiety. These bromo derivatives have been investigated for their potential as plant growth regulators. mdpi.com The utility of bromoalkoxy chains is also seen in compounds like 6-(2-Bromoethoxy)-2-aminobenzothiazole, which has been studied as a dopamine (B1211576) receptor ligand. vulcanchem.com

Bromopropoxy precursors are key intermediates in the synthesis of various heterocyclic systems, including dioxanes and dioxolanes. These cyclic acetals serve as protecting groups for carbonyl compounds or as versatile synthetic intermediates themselves. For instance, 2-(3-Bromopropyl)-2-methyl-1,3-dioxane is a brominated heterocyclic compound used as a building block in organic synthesis. It can be synthesized through nucleophilic substitution or Grignard reactions.

These intermediates are valuable in medicinal chemistry and material science. The six-membered dioxane ring is generally stable, while the five-membered dioxolane ring exhibits greater ring strain, leading to faster alkylation kinetics, which can be advantageous in time-sensitive syntheses. The bromine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functional groups. These intermediates have been employed in the synthesis of complex bicyclic structures. shu.ac.uk

Isoindoline-1,3-dione Derivatives

Structural Modifications for Targeted Reactivity

Deuterium (B1214612) labeling is a powerful technique used in mechanistic chemistry to trace the fate of atoms and understand reaction pathways. sci-hub.se The replacement of a hydrogen atom with its heavier isotope, deuterium, can influence reaction rates (a phenomenon known as the kinetic isotope effect), providing insight into bond-breaking and bond-forming steps. sci-hub.se

For a compound like this compound, the bromine atom can be replaced with a deuterium atom through a process called deuterodehalogenation. sci-hub.se An effective method for this transformation involves the use of a reducing agent, such as zinc metal, with heavy water (D₂O) serving as the deuterium source. sci-hub.se This approach is applicable to a wide range of alkyl halides under mild conditions. sci-hub.se Mechanistic studies suggest that this reaction may proceed through a radical process, leading to the formation of an organozinc intermediate which then readily undergoes hydrolysis (or in this case, deuterolysis) with D₂O to yield the deuterated product. sci-hub.se

By strategically placing a deuterium label at the carbon that was formerly bonded to the bromine, researchers can follow this position through a sequence of reactions. This is invaluable for elucidating complex reaction mechanisms, such as rearrangements or substitution pathways, in research contexts. researchgate.net

Table 3: General Scheme for Dehalogenative Deuteration

| Substrate | Reagents | Product | Key Feature | Source(s) |

|---|---|---|---|---|

| Alkyl Halide (R-Br) | Zn, D₂O | Deuterated Alkane (R-D) | Replacement of Bromine with Deuterium | sci-hub.se |

| This compound | Zn, D₂O | 2-(3-Deuteropropoxy)acetic acid (hypothetical) | Enables mechanistic tracing of the propyl chain | sci-hub.se |

The reactivity of a molecule is significantly influenced by its structure, including the length of its carbon chains and the nature of its substituents. In this compound, both the length of the propoxy chain and the presence of the bromine substituent have predictable effects on its chemical properties. libretexts.org

The bromine atom is an electronegative substituent that exerts an electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the rest of the molecule through the sigma bonds. libretexts.org When this effect is transmitted to the carboxylic acid group, it stabilizes the resulting carboxylate anion formed upon deprotonation. This stabilization increases the acidity of the carboxylic acid (lowers its pKa value). libretexts.org However, the inductive effect is distance-dependent; its influence diminishes as the number of bonds between the substituent and the reactive center increases. libretexts.org Therefore, the acidity of this compound would be expected to be higher than that of propoxyacetic acid, but lower than that of 2-(2-bromoethoxy)acetic acid, where the bromine is closer to the acid moiety. libretexts.org

Chain length itself also plays a role in reactivity. Studies on enzymatic esterification reactions have shown that the length of an alcohol's carbon chain can strongly influence reaction rates and yields. uni-pannon.hu For example, in some lipase-catalyzed reactions, acetic acid conversion was found to be greater with alcohols of longer chain lengths (e.g., octanol (B41247) > butanol). uni-pannon.hu This demonstrates that modifying the length of the alkoxy chain in derivatives of this compound could be a strategy to modulate their reactivity in specific chemical or biochemical systems.

Table 4: Effect of Halogen Position on Carboxylic Acid Acidity (Illustrative)

| Compound | Distance of Halogen from -COOH | pKa | Effect | Source(s) |

|---|---|---|---|---|

| Butanoic acid | N/A | ~4.82 | Reference | libretexts.org |

| 4-Chlorobutanoic acid | 4 carbons | 4.52 | Minor inductive effect | libretexts.org |

| 3-Chlorobutanoic acid | 3 carbons | 4.05 | Moderate inductive effect | libretexts.org |

| 2-Chlorobutanoic acid | 2 carbons | 2.86 | Strong inductive effect | libretexts.org |

Deuterium Labeling for Mechanistic Elucidation

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-Activity Relationship (SAR) studies are a fundamental component of chemical research aimed at understanding how a molecule's chemical structure correlates with its functional output. acs.orgtandfonline.com In a non-clinical context, this "activity" can refer to a wide range of measurable properties, such as binding affinity for a target protein, catalytic efficiency, or performance in a material science application. The goal is to identify the key structural features (pharmacophores or toxophores in other contexts) responsible for a desired effect. nih.gov

For a molecule like this compound, an SAR study would involve the systematic synthesis and evaluation of a series of analogs. rsc.org These analogs would be designed to probe the importance of different parts of the molecule. For instance, derivatives could be created by:

Modifying the linker: The length of the alkoxy chain could be shortened or lengthened (e.g., ethoxy, butoxy) to assess the impact of linker length on activity. tandfonline.com

Replacing the substituent: The bromine atom could be replaced with other halogens (Cl, F) or with hydrogen to determine the role of the halogen's size and electronegativity.

Altering the terminal group: The carboxylic acid could be converted into an ester, amide, or another functional group, such as the isoindoline-1,3-dione or oxadiazole rings discussed previously. researchgate.net

Each synthesized analog would then be tested in a relevant assay. For example, if the research goal is to develop a ligand for a specific protein, the activity measured would be binding affinity, often determined through techniques like competitive binding assays. nih.gov By comparing the activities of the different analogs, researchers can build a model that connects specific structural modifications to changes in function, guiding the design of future compounds with enhanced properties. acs.org

Table 5: Hypothetical SAR Scheme for this compound Derivatives

| Structural Modification | Rationale for Investigation | Potential Impact on a Non-Clinical Property (e.g., Receptor Binding) | Source(s) for Principle |

|---|---|---|---|

| Varying chain length (ethoxy, propoxy, butoxy) | To determine the optimal distance between terminal groups. | Could increase or decrease binding affinity depending on the size of the binding pocket. | tandfonline.com |

| Replacing Bromine (e.g., with H, Cl, F) | To probe the necessity of a halogen bond or steric bulk at that position. | May alter binding affinity or selectivity. | rsc.org |

| Derivatizing the acid (e.g., to ester, amide) | To assess the importance of the acidic proton or hydrogen bonding capability. | Could change binding mode or eliminate a key interaction point. | rsc.org |

| Cyclization (e.g., to form isoindoline (B1297411) or oxadiazole) | To introduce rigid, planar structures and explore new interaction possibilities. | May introduce new favorable (or unfavorable) interactions with the target. | researchgate.net |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods

Spectroscopy is a cornerstone in the structural analysis of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy offer a comprehensive view of the molecular framework of 2-(3-Bromopropoxy)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, 2-amino-6-(3-bromopropoxy)benzothiazole, the ¹H-NMR spectrum in CDCl₃ shows characteristic signals for the bromopropoxy group. frontiersin.orgnih.gov These include a multiplet at approximately δ 2.22–2.27 ppm corresponding to the central methylene (B1212753) group (-OCH₂CH₂ CH₂Br), a triplet at δ 3.55 ppm for the methylene group adjacent to the bromine atom (-OCH₂CH₂CH₂ Br), and a triplet at δ 4.05 ppm for the methylene group attached to the oxygen atom (-OCH₂ CH₂CH₂Br). frontiersin.orgnih.gov While specific data for this compound itself is not detailed in the provided results, the analysis of analogous structures demonstrates the utility of ¹H NMR in identifying the key proton signals of the 3-bromopropoxy moiety.

¹³C NMR Spectroscopy: Carbon NMR complements the proton NMR data by providing a count of the unique carbon atoms in the molecule. In the ¹³C NMR spectrum of a similar structure, the carbon atoms of the propoxy chain exhibit distinct chemical shifts. For instance, in a derivative containing a 3-bromopropoxy group, the carbon attached to the bromine is typically found further downfield due to the electronegativity of the bromine atom.

Interactive Data Table: Representative ¹H NMR Data for a 3-Bromopropoxy Moiety

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₂CH₂ CH₂Br | ~2.25 | Multiplet |

| -OCH₂CH₂CH₂ Br | ~3.55 | Triplet |

| -OCH₂ CH₂CH₂Br | ~4.05 | Triplet |

Note: Data is based on the analogous compound 2-amino-6-(3-bromopropoxy)benzothiazole and serves as a representative example. frontiersin.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition and molecular formula. This method is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For derivatives containing a 3-bromopropoxy group, HRMS can confirm the presence and number of bromine atoms through the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). The high mass accuracy of HRMS provides molecular weight measurements with errors typically in the parts-per-million (ppm) range, lending strong support to the proposed structure. For instance, in the analysis of various organic molecules, HRMS equipped with electrospray ionization (ESI) has been used to find the exact mass of protonated molecules, such as [M+H]⁺, confirming their calculated molecular formulas. rsc.orgrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as carboxylic acids. In ESI-MS, the sample solution is sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated and enter the mass analyzer.

For this compound, ESI-MS would typically be run in negative ion mode to detect the deprotonated molecule [M-H]⁻. However, positive ion mode can also be used, where adducts with cations like sodium [M+Na]⁺ or the protonated molecule [M+H]⁺ might be observed. rutgers.edu For example, in the analysis of related compounds, ESI-MS has been successfully used to identify the protonated molecular ion [M+H]⁺, providing the molecular weight of the compound. beilstein-journals.org This technique is valuable for confirming the molecular mass of this compound and for monitoring reaction progress where it is used as a reactant or formed as a product. The choice of solvent is important, with mixtures like water/methanol (B129727) with a small amount of acetic or formic acid often used to promote ionization. rutgers.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid group.

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.

A band in the range of 1100-1300 cm⁻¹ due to the C-O stretching of the ether linkage.

A peak in the region of 500-700 cm⁻¹ which can be attributed to the C-Br stretching vibration.

The presence of these characteristic peaks in the FT-IR spectrum provides strong evidence for the key functional groups within the this compound molecule. ejaset.compcbiochemres.com

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 2500-3300 | Stretching (Broad) |

| Carboxylic Acid C=O | 1700-1725 | Stretching (Strong) |

| Ether C-O | 1100-1300 | Stretching |

| Alkyl C-Br | 500-700 | Stretching |

Chromatographic Techniques

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography is a key technique in this regard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used to determine the purity of synthesized compounds.

For the analysis of this compound, a reverse-phase HPLC method would typically be employed. sielc.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form. sielc.comnih.gov The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak is indicative of a high-purity sample. HPLC methods can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the best separation. mdpi.com This technique is also scalable and can be used for the preparative separation and purification of the compound. sielc.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique frequently employed to monitor the progress of chemical reactions. researchgate.net In the context of synthesizing or derivatizing this compound, TLC allows chemists to qualitatively observe the consumption of starting materials and the formation of products over time.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. msu.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, known as the eluent. msu.edu Through capillary action, the eluent moves up the plate, carrying the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. msu.edu

For a reaction involving the acidic this compound, a common eluent might be a mixture of a nonpolar solvent like hexanes or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297). msu.edu The polarity of the solvent system can be fine-tuned to achieve optimal separation of spots on the TLC plate. msu.edu In some cases, adding a small amount of acetic acid to the eluent can improve the resolution of acidic compounds by suppressing the deprotonation of the carboxylic acid group, which otherwise can lead to streaking or "tailing" of the spot. dphen1.com

After development, the separated spots are visualized. While some compounds are visible under UV light, specific staining agents are often required. researchgate.net For an acidic compound like this compound, a pH indicator dye such as bromocresol green can be used, which reveals acids as yellow spots on a blue-green background. illinois.edu By comparing the spots from the reaction mixture at different time intervals to spots of the pure starting materials, a researcher can effectively track the reaction's progression until the starting material spot has disappeared and the product spot shows maximum intensity. rsc.orgrsc.org

| Parameter | Description |

| Stationary Phase | Silica gel coated on glass or aluminum plates. |

| Typical Eluent | Mixtures of hexanes and ethyl acetate, often with a small percentage of acetic acid to improve spot shape for acidic analytes. msu.edudphen1.com |

| Application | A capillary tube is used to spot a dilute solution of the reaction mixture onto the plate's baseline. msu.edu |

| Visualization | UV light (254 nm), or chemical stains such as p-anisaldehyde or bromocresol green for acidic compounds. researchgate.netresearchgate.netillinois.edu |

| Interpretation | The reaction is monitored by observing the decrease in the intensity of the starting material's spot and the increase in the intensity of the product's spot over time. rsc.org |

Flash Column Chromatography for Purification

Following the completion of a reaction, the desired product must be isolated from byproducts, unreacted starting materials, and catalysts. Flash column chromatography is a widely used purification technique that is faster than traditional column chromatography due to the application of positive pressure, typically using compressed air or nitrogen. hawachhplccolumn.com This method is highly effective for purifying gram-scale quantities of compounds like this compound. hawachhplccolumn.com

The principles of separation are the same as in TLC. The choice of solvent system (mobile phase) for flash chromatography is critical and is typically determined by preliminary TLC analysis. rochester.edu A solvent system that provides a retention factor (Rf) of approximately 0.3 for the target compound on a TLC plate is generally considered ideal for good separation on a column. rochester.edu

For the purification of this compound, the stationary phase is almost always silica gel. rochester.edu The crude reaction mixture is concentrated and loaded onto the top of the silica gel column. The chosen eluent is then passed through the column under pressure. rochester.edu A gradient of solvents, starting with a less polar mixture (e.g., a high percentage of hexane) and gradually increasing in polarity (e.g., increasing the percentage of ethyl acetate), is often used to elute the separated compounds one by one. cardiff.ac.ukrsc.org As with TLC, the inclusion of a small amount of acetic acid in the eluent can be beneficial for purifying acidic compounds, preventing the compound from tailing and resulting in purer fractions. rochester.edu The collected fractions are analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 is most commonly used. rochester.edu |

| Mobile Phase (Eluent) | Typically a gradient system of solvents like hexanes/ethyl acetate or petroleum ether/ethyl acetate. cardiff.ac.ukrsc.org A small amount of acetic acid may be added for acidic compounds. rochester.edu |

| Pressure Source | Compressed air or nitrogen. |

| Sample Loading | The crude product is dissolved in a minimal amount of solvent and applied to the top of the column. |

| Fraction Collection | Fractions are collected sequentially as the eluent passes through the column. |

| Analysis | TLC is used to analyze the collected fractions to determine which ones contain the pure compound. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not widely reported in the literature, the methodology has been extensively applied to its derivatives and related compounds containing the bromopropyl moiety. iucr.orgtjpr.org The process begins with growing a high-quality single crystal of the compound, which can be achieved by methods like slow evaporation of a solvent. researchgate.net

This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensity and position of these spots are recorded. tjpr.org Sophisticated software programs, such as SHELXS for solving the structure and SHELXL for refining it, are used to process this diffraction data and generate a model of the electron density, from which the atomic positions can be deduced. tjpr.org

The data obtained from such an analysis includes the crystal system, space group, and the dimensions of the unit cell—the basic repeating unit of the crystal lattice. For example, studies on derivatives have identified crystal systems such as monoclinic with space groups like P21/n. iucr.org This level of detailed structural information is invaluable for understanding the molecule's stereochemistry and intermolecular interactions in the solid state. iucr.org

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 3-Bromopropyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate | Monoclinic | P21/n | a = 8.5707 Å, b = 18.414 Å, c = 12.206 Å, β = 106.89° | iucr.org |

| 2-(3-(4-Phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione | Monoclinic | P21/c | a = 11.233 Å, b = 11.451 Å, c = 13.911 Å, β = 107.01° | tjpr.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimental results are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close match between the found and calculated values serves as strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C5H9BrO3, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. This provides a benchmark against which an experimentally obtained sample can be judged.

| Element | Theoretical % in this compound (C5H9BrO3) |

| Carbon (C) | 30.48% |

| Hydrogen (H) | 4.60% |

| Bromine (Br) | 40.55% |

| Oxygen (O) | 24.37% |

| Compound | Analysis | Calculated (%) | Found (%) | Reference |

| 2-(3-bromopropoxy)benzoic acid | Carbon (C) | 46.33 | 46.03 | researchgate.net |

| (C10H11BrO3) | Hydrogen (H) | 4.25 | 4.25 | researchgate.net |

Research Applications and Emerging Areas

Role as Versatile Intermediate in Complex Organic Synthesis

2-(3-Bromopropoxy)acetic acid is a bifunctional molecule that serves as a valuable intermediate in the synthesis of more complex chemical structures. Its utility stems from the presence of two reactive sites: a carboxylic acid group and a terminal bromine atom on a flexible propoxy linker. This dual functionality allows for sequential or orthogonal chemical modifications, making it a versatile building block for a variety of organic compounds.

The carboxylic acid moiety can readily undergo esterification or amidation reactions, while the alkyl bromide is an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of diverse functional groups and the construction of larger molecular frameworks. For instance, it can be used in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. rsc.orgkuvempu.ac.in The synthesis of 1-substituted-1,2,3,4-tetrahydro-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-diones has been achieved through the amination of related bromopropyl pyrimidine (B1678525) derivatives followed by intramolecular cyclization. rsc.org

Furthermore, the compound can be employed in the preparation of various derivatives through reactions such as etherification and coupling. For example, it can be reacted with phenols or other nucleophiles to form more elaborate ether-linked structures. The bromine atom facilitates reactions like the Suzuki-Miyaura cross-coupling, enabling the introduction of aryl or heteroaryl groups for structure-activity relationship (SAR) studies in drug discovery. The strategic placement of the bromo and carboxylic acid groups allows for a stepwise approach to building complex molecules with precise control over the final architecture.

Building Block in Pre-Drug Discovery Research

The unique structural features of this compound make it a useful scaffold in the early stages of drug discovery, particularly in the design of enzyme inhibitors and receptor probes.

In the context of enzyme inhibition, the this compound scaffold can be elaborated to create molecules that target the active or allosteric sites of enzymes. The general mechanism involves using the carboxylic acid group as an anchor to interact with polar residues in an enzyme's binding pocket, while the bromopropyl chain serves as a linker to introduce other functionalities that can enhance binding affinity and selectivity.

The bromine atom can act as a leaving group, allowing for covalent modification of nucleophilic residues (such as cysteine, serine, or histidine) within the enzyme's active site, leading to irreversible inhibition. Alternatively, the bromopropyl chain can be functionalized with various chemical groups that can form non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces, with the enzyme. For example, it has been used as a precursor in the development of uncharged isocoumarin-based inhibitors of urokinase-type plasminogen activator (uPA), where the bromine atom occupies a position similar to positively charged groups in other inhibitors. nih.gov

The development of receptor binding probes is crucial for studying receptor function and for screening potential drug candidates. This compound and its derivatives can be used to construct such probes. The general strategy involves synthesizing a ligand that binds to the receptor of interest and then attaching a reporter group, such as a fluorescent dye or a radioactive isotope, via the bromopropyl linker.

The synthesis of biochemical probes often involves the condensation of a carboxylic acid with an amine to form an amide bond. nih.gov The bromopropyl group of this compound can be converted to an amine or other functional group to facilitate conjugation with a reporter molecule. These probes can then be used in various assays, such as fluorescence polarization or FRET-based assays, to study receptor-ligand interactions and to identify compounds that can displace the probe from the receptor. nih.gov The flexible propoxy chain allows for the positioning of the reporter group away from the core binding motif, minimizing interference with receptor binding.

Scaffold for Enzyme Inhibition Studies (General Mechanisms)

Contributions to Material Science Research

The reactivity of this compound also lends itself to applications in material science, particularly in the synthesis of functional polymers and advanced materials.

Functional polymers with tailored properties are of significant interest for a wide range of applications. cmu.edu this compound can be used as a monomer or a modifying agent in polymer synthesis. The carboxylic acid can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, allowing for its incorporation into polymer chains via polymerization techniques like atom transfer radical polymerization (ATRP). cmu.edu